An In-Depth Technical Guide to 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde: Properties, Synthesis, and Applications for Researchers
An In-Depth Technical Guide to 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde: Properties, Synthesis, and Applications for Researchers
Introduction: A Versatile Heterocyclic Building Block
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a biaryl heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine-2-carbaldehyde core linked to a methoxy-functionalized phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, while the pyridine and methoxyphenyl moieties contribute to the molecule's electronic properties and potential for biological interactions. Pyridine-based structures are prevalent in a vast number of FDA-approved drugs, underscoring the importance of this heterocyclic scaffold in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, reactivity, and potential applications of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a solid at room temperature with a melting point in the range of 82-85 °C.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| CAS Number | 502925-47-5 | [2] |
| Appearance | Solid | |
| Melting Point | 82-85 °C | [2] |
| Boiling Point | 362.9 °C at 760 mmHg | [] |
| Density | 1.161 g/cm³ | [] |
Spectroscopic Data Interpretation
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):
-
Aldehyde Proton: A singlet is expected around 10.0-10.1 ppm. This significant downfield shift is characteristic of aldehyde protons.
-
Pyridine Ring Protons: Three protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton ortho to the aldehyde (H3) is expected to be the most deshielded of the pyridine protons, likely appearing as a doublet around 8.1-8.2 ppm. The proton para to the aldehyde (H5) would likely appear as a doublet around 7.8-7.9 ppm, and the proton meta to the aldehyde (H4) as a triplet around 7.9-8.0 ppm.
-
Methoxyphenyl Ring Protons: Two doublets are expected for the four protons on the 4-methoxyphenyl ring. The two protons ortho to the pyridine ring will likely appear as a doublet around 8.0-8.1 ppm, and the two protons meta to the pyridine ring will appear as a doublet around 7.0-7.1 ppm.[4]
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is anticipated around 3.9 ppm.[4]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃, δ in ppm):
-
Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-195 ppm.
-
Aromatic Carbons: The carbon atoms of the pyridine and methoxyphenyl rings will appear in the aromatic region (110-165 ppm). The carbon attached to the oxygen of the methoxy group is predicted to be the most upfield of the aromatic carbons, around 160-161 ppm.[4] The carbon of the pyridine ring attached to the aldehyde group (C2) will be significantly deshielded. The remaining aromatic carbons will have shifts influenced by their position relative to the nitrogen atom, the aldehyde group, and the methoxyphenyl substituent.
-
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift around 55-56 ppm.[4]
Synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
The most efficient and widely adopted method for the synthesis of 6-(4-methoxyphenyl)pyridine-2-carbaldehyde and its analogs is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 4-methoxyphenylboronic acid) and a halide or triflate (here, a 6-halopyridine-2-carbaldehyde derivative).[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a reliable method for the synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde.
Materials:
-
6-Bromopyridine-2-carbaldehyde
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous 1,4-dioxane or toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromopyridine-2-carbaldehyde (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-(4-methoxyphenyl)pyridine-2-carbaldehyde.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Anhydrous Solvents: The presence of water can lead to the hydrolysis of the boronic acid and can interfere with the catalytic cycle.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] Potassium phosphate is often a good choice as it is a non-nucleophilic base that is effective in this transformation.
-
Ligand: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity, leading to higher yields and cleaner reactions.
Caption: Suzuki-Miyaura coupling workflow for the synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde.
Chemical Reactivity
The chemical reactivity of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is dominated by the interplay of its three key functional components: the aldehyde group, the pyridine ring, and the methoxyphenyl substituent.
-
Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack. It can readily undergo a variety of classical aldehyde reactions, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
-
Condensation Reactions: Aldol and Knoevenagel condensations with enolates or active methylene compounds.[7]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: Can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.
-
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the ring system. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, although typically requiring harsh conditions. The nitrogen atom can also act as a ligand, coordinating to metal centers.[8]
-
Methoxyphenyl Group: The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule. It can also be a site for electrophilic aromatic substitution on the phenyl ring, although the pyridine ring's electron-withdrawing nature may deactivate it to some extent.
Caption: Key reaction pathways for 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde.
Applications in Drug Discovery and Materials Science
The structural motifs present in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde make it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.
Medicinal Chemistry
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[9] The incorporation of the 6-(4-methoxyphenyl)pyridine moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate. The aldehyde group serves as a convenient point of attachment for introducing further diversity and complexity, allowing for the exploration of structure-activity relationships.
Derivatives of this compound have the potential to be investigated for a variety of therapeutic areas, including but not limited to:
-
Anticancer Agents: Many pyridine-containing compounds exhibit potent anticancer activity.
-
Anti-inflammatory Drugs: The pyridine scaffold is found in several anti-inflammatory agents.
-
Antiviral and Antimicrobial Agents: The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions with biological targets, a key feature in many antimicrobial and antiviral drugs.
Materials Science
The conjugated biaryl structure of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde makes it an interesting building block for the synthesis of organic electronic materials. The aldehyde group can be used to synthesize larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reactions. These extended π-systems can exhibit interesting photophysical properties, making them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.
-
Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.
-
Chemosensors: The pyridine nitrogen can act as a binding site for metal ions, and the resulting complex may exhibit changes in its fluorescence or absorption properties, allowing for the detection of specific analytes.
Conclusion
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a versatile and valuable building block for synthetic chemists. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the rich reactivity of its aldehyde group, provides access to a wide array of complex molecules. The presence of the privileged pyridine scaffold makes it a particularly attractive starting material for the development of novel therapeutic agents. As research in medicinal chemistry and materials science continues to advance, the utility of this and related heterocyclic compounds is poised to expand even further.
References
- [Link to a relevant scientific paper or review on pyridine synthesis or applic
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- [Link to a relevant scientific paper or review on the applications of pyridine deriv
- [Link to a relevant scientific paper or review on the applications of biaryl compounds in m
- [Link to a supplier's technical data sheet, e.g., Sigma-Aldrich, for physical properties]
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Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. URL: [Link]
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Suzuki reaction. Wikipedia. URL: [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. URL: [Link]
- [Provide a specific reference for a relevant applic
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Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. URL: [Link]
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Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
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6-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Amerigo Scientific. URL: [Link]
- [Provide a specific reference for a relevant applic
- Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
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